Antiarone G
Description
Origins and Biogeographical Context of Antiaris toxicaria Lesch.
Antiaris toxicaria Lesch., the botanical source of Antiarone G, is a large tree belonging to the Moraceae family. horizonepublishing.comcabidigitallibrary.orghorizonepublishing.comresearchgate.net It is widely distributed across the Old World tropics, with a significant presence in Southeast Asia, including countries like Indonesia, Malaysia, and the Philippines. prota4u.orgnparks.gov.sglakpura.com Its native range also extends throughout tropical Africa, from Senegal to Ethiopia and south to Angola and Zambia, as well as in Madagascar, northern Australia, and various islands in the Pacific Ocean. prota4u.orgplantpono.org This extensive distribution spans diverse ecological niches, from wet evergreen and lowland to lower montane forests, often near streams, and even in drier deciduous forests and wooded grasslands. prota4u.orgnparks.gov.sgplantpono.org
The tree, commonly known as the "upas tree," can reach impressive heights of up to 45 meters. nparks.gov.sgnaturespoisons.com It is characterized by its smooth, pale grey bark, and its leaves are simple, alternate, and hairy. nparks.gov.sgworldagroforestry.org The plant is monoecious, bearing separate male and female flowers on the same individual. nparks.gov.sg Its fruit is a pear-shaped drupe that turns from bright red to purple-red and finally black upon ripening. nparks.gov.sg
Historically, Antiaris toxicaria is renowned for the highly toxic latex found in its bark, which has been traditionally used as a primary component in arrow and dart poisons for hunting by various indigenous communities across Southeast Asia. nparks.gov.sglakpura.comnaturespoisons.comuliege.be This potent toxicity is primarily attributed to the presence of cardiac glycosides. uliege.beontosight.ai
Phylogenetic Classification and Chemical Richness of the Moraceae Family
The Moraceae family, to which Antiaris toxicaria belongs, is a large and diverse family of flowering plants, encompassing approximately 48 genera and over 1100 species. wikipedia.org Commonly known as the mulberry or fig family, its members are predominantly found in tropical and subtropical regions worldwide. wikipedia.org A defining characteristic of this family is the presence of laticifers, which produce a milky sap. wikipedia.orgturkjps.org
Phylogenetically, recent molecular studies have placed the Moraceae family within the order Rosales. wikipedia.orgsapub.org The family is known for its significant chemical diversity, producing a wide array of secondary metabolites. horizonepublishing.comcabidigitallibrary.orghorizonepublishing.comresearchgate.net Phytochemical investigations of the Moraceae family have revealed the presence of various classes of compounds, including flavonoids, alkaloids, terpenoids, saponins, and tannins. horizonepublishing.comcabidigitallibrary.orghorizonepublishing.comresearchgate.netontosight.ai Specifically, the family is a rich source of phenolic compounds, such as phenylpropanoids and aromatic polyketides, with prenylation and methylation being common modifications. sapub.org This chemical richness has made the Moraceae family a focal point for natural product research, with many of its constituent species being utilized in traditional medicine for various purposes. horizonepublishing.comcabidigitallibrary.orghorizonepublishing.comresearchgate.net For instance, different parts of Antiaris species have been used in ethnobotany to treat ailments like syphilis, leprosy, and cancer. horizonepublishing.comcabidigitallibrary.orghorizonepublishing.comresearchgate.net
Structural Classification of this compound as a Member of the Prenylflavanone Class
This compound belongs to the prenylflavanone class of flavonoids. researchgate.net Flavanones are a subclass of flavonoids characterized by a C6-C3-C6 carbon skeleton, forming a chromanone ring system. The "prenyl" designation indicates the attachment of one or more prenyl groups, which are five-carbon isoprenoid units, to the flavanone (B1672756) core. In the case of this compound, these prenyl groups are a key structural feature.
The biosynthesis of the flavanone skeleton proceeds via the phenylpropanoid pathway. vulcanchem.com This is followed by prenylation, a modification that is known to enhance the lipophilicity and often the biological activity of the molecule. vulcanchem.com Several antiarones, including this compound, have been isolated from the root bark of Antiaris toxicaria. researchgate.net Their structures have been elucidated using various spectroscopic techniques. researchgate.netresearchgate.net
Historical Perspective and Current Landscape of Research on Related Natural Products
The study of natural products from Antiaris toxicaria has a long history, initially driven by the plant's use in traditional poison preparations. naturespoisons.comuliege.be Early research focused on identifying the toxic principles, leading to the isolation and characterization of various cardiac glycosides. uliege.beontosight.aijst.go.jp These compounds have a digitalis-like effect on the heart. ontosight.aigbif.org
In recent decades, research has expanded to investigate other classes of compounds present in the plant and their potential therapeutic applications. nih.gov Bioassay-guided fractionation of extracts from Antiaris toxicaria has led to the discovery of numerous other bioactive molecules, including new cardiac glycosides, coumarins, and a variety of flavonoids such as chalcones and flavanones. jst.go.jpnih.govresearchgate.net For instance, several antiarones, including antiarones C, D, E, F, H, and I, were isolated from the root bark of the plant. researchgate.net Furthermore, new flavanones, antiarones L and K, have also been identified from the trunk bark. nih.gov
The broader landscape of natural product research on the Moraceae family is vast, with many species being investigated for their chemical constituents and pharmacological properties. sapub.org Chalcones, which are biosynthetic precursors to flavanones, are abundant in this family and are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. researchgate.net
Rationale for Advanced Academic Investigation of this compound
The rationale for the advanced academic investigation of this compound is multifaceted and stems from several key areas. The unique chemical structure of this compound, as a prenylated flavanone, presents an interesting target for further study. Prenylation can significantly influence the biological activity of a compound, and understanding the structure-activity relationships of this compound could provide valuable insights for medicinal chemistry.
Furthermore, the rich ethnobotanical history of Antiaris toxicaria as both a poison and a traditional medicine suggests that its chemical constituents possess potent biological activities. horizonepublishing.comcabidigitallibrary.orghorizonepublishing.comresearchgate.net While much of the early focus was on the toxic cardiac glycosides, the discovery of a diverse array of other compounds, including this compound, opens up new avenues for research into their potential therapeutic applications. nih.govpageplace.de
The pursuit of novel drug leads from natural sources remains a critical component of pharmaceutical research. The biological activities of related prenylflavanones and other compounds from the Moraceae family provide a strong impetus for a more in-depth investigation of this compound. researchgate.net Elucidating its mechanisms of action at the molecular level could uncover new biological targets and pathways relevant to various diseases. The need for continued academic inquiry is also highlighted by the importance of clearly defining what constitutes academic dishonesty and fostering a culture of integrity in research. frontiersin.orgteqsa.gov.auresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
130756-20-6 |
|---|---|
Molecular Formula |
C26H30O6 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3-methoxy-2-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C26H30O6/c1-14(2)6-8-17-16(10-11-19(27)25(17)31-5)23-13-22(30)24-21(29)12-20(28)18(26(24)32-23)9-7-15(3)4/h6-7,10-12,23,27-29H,8-9,13H2,1-5H3 |
InChI Key |
CINHWJPZQLFMBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1OC)O)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C |
Origin of Product |
United States |
Isolation, Characterization, and Structural Confirmation of Antiarone G
Strategic Isolation Protocols from Plant Biomass
The successful isolation of Antiarone G hinges on a carefully planned series of steps designed to efficiently extract the compound from the complex matrix of plant biomass and progressively purify it to homogeneity.
The primary source for the isolation of this compound is the root bark of Antiaris toxicaria Lesch., a plant belonging to the Moraceae family. researchgate.netprota4u.org This specific plant part is selected due to its documented richness in various prenylated flavonoids, including the antiarone series of compounds. researchgate.net
The preparation of the plant material is a critical initial step to ensure the stability of the target compounds and maximize the efficiency of subsequent extraction. The protocol involves the following stages:
Collection: The root bark of mature Antiaris toxicaria trees is harvested.
Authentication: Botanical identification is performed to confirm the species and prevent adulteration.
Processing: The collected root bark is thoroughly washed to remove soil and other contaminants. It is then air-dried in a shaded, well-ventilated area to reduce moisture content, which helps to prevent microbial degradation and enzymatic breakdown of the phytochemicals.
Extraction is aimed at liberating the target compounds from the cellular matrix of the pulverized root bark. For flavonoids like this compound, solvent extraction is the method of choice. An ethanolic extract of the roots has been specifically cited as the starting point for the isolation of antiarones. researchgate.net
The general procedure involves repeated extraction of the powdered plant material with a suitable organic solvent to create a crude extract rich in secondary metabolites.
Table 1: Summary of Extraction Parameters
| Parameter | Description |
|---|---|
| Plant Material | Powdered, dried root bark of Antiaris toxicaria |
| Primary Solvent | Ethanol (EtOH) or Methanol (B129727) (MeOH) |
| Extraction Technique | Maceration or percolation at room temperature |
| Procedure | The powdered bark is soaked in the solvent for an extended period (e.g., several days), with occasional agitation. The process is typically repeated multiple times with fresh solvent to ensure exhaustive extraction. |
| Post-Extraction | The solvent from the combined filtrates is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract. |
This crude extract contains a complex mixture of compounds, including this compound, other flavonoids, and various other plant constituents. iosrjournals.org
Due to the complexity of the crude extract, a single purification step is insufficient. Therefore, a multi-stage chromatographic approach is employed to separate this compound from other closely related compounds. researchgate.net This strategy typically involves an initial fractionation followed by high-resolution purification steps.
Preparative High-Performance Liquid Chromatography (prep-HPLC) is a cornerstone technique for the final purification of natural products due to its high efficiency and resolving power. nih.gov Reversed-phase chromatography is commonly used for separating flavonoids. waters.com In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile. nih.govmdpi.com Compounds are separated based on their hydrophobicity, with more polar compounds eluting earlier.
Table 2: Representative Preparative HPLC Parameters for Flavonoid Purification
| Parameter | Specification | Purpose |
|---|---|---|
| Stationary Phase | Octadecylsilane (C18) column | Provides a non-polar surface for separation based on hydrophobicity. waters.com |
| Mobile Phase | Gradient or isocratic elution with a mixture of Methanol (MeOH) or Acetonitrile (ACN) and water. nih.gov | The solvent composition is optimized to achieve the best separation between this compound and other co-eluting compounds. |
| Detection | UV-Vis Detector | Monitors the column effluent at a specific wavelength (e.g., 254 nm or 280 nm) to detect the eluting compounds. |
| Fraction Collection | Automated fraction collectors are used to isolate the portion of the eluent containing the pure compound based on the chromatogram peaks. waters.com |
Fractions collected from initial chromatographic steps are concentrated and subjected to one or more rounds of prep-HPLC until this compound is isolated with a high degree of purity.
To handle the complexity of the initial crude extract and reduce the load on the final prep-HPLC step, other advanced separation techniques are often used for preliminary fractionation. These methods separate compounds based on different chemical principles, providing an orthogonal separation that complements prep-HPLC.
High-Speed Counter-Current Chromatography (HSCCC): This is a form of liquid-liquid partition chromatography that avoids the use of a solid support matrix, thereby eliminating issues of irreversible sample adsorption. mdpi.commdpi.com It is highly effective for the preparative separation of natural products from crude extracts and is often used as an intermediate purification step before final polishing by prep-HPLC. mdpi.com
Medium-Pressure Liquid Chromatography (MPLC): MPLC using adsorbents like silica (B1680970) gel or macroporous resins can be employed for the initial, rapid fractionation of the crude extract into several less complex fractions. nih.gov This step helps in enriching the fractions with the compounds of interest before they are subjected to high-resolution techniques.
Multi-Stage Chromatographic Purification Techniques
Elucidation of Molecular Structure through Advanced Spectroscopic Analysis
Once this compound was isolated in its pure form, its molecular structure was determined using a combination of advanced spectroscopic techniques. researchgate.net This approach allows for the unambiguous assignment of the chemical formula, connectivity, and stereochemistry of the molecule. nih.govegyankosh.ac.in
The primary methods used for the structural elucidation of the antiarones, including this compound, were:
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS), often with Electrospray Ionization (ESI), provides the exact molecular weight of the compound. researchgate.net This allows for the determination of its precise molecular formula. The fragmentation pattern observed in the mass spectrum can also offer clues about the different structural components of the molecule. arcjournals.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule. arcjournals.org Characteristic absorption bands in the IR spectrum can indicate the presence of hydroxyl (-OH) groups, carbonyl (C=O) groups, and aromatic rings, which are all features of the flavanone (B1672756) scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed structure of organic molecules. A suite of NMR experiments is used to build a complete picture of the molecular architecture. nih.gov
Table 3: Spectroscopic Techniques for the Structural Elucidation of this compound
| Technique | Type of Information Provided |
|---|---|
| ¹H-NMR | Provides information about the number, chemical environment, and connectivity of hydrogen atoms (protons) in the molecule. |
| ¹³C-NMR | Determines the number and chemical environment of carbon atoms, indicating the size and complexity of the carbon skeleton. |
| 2D-NMR: COSY | Correlation SpectroscopY (COSY) reveals proton-proton (¹H-¹H) spin couplings, helping to identify adjacent protons within a molecular fragment. researchgate.net |
| 2D-NMR: HMQC/HSQC | Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their respective carbons. |
By integrating the data from these diverse spectroscopic methods, researchers were able to definitively confirm the planar structure and relative stereochemistry of this compound as a member of the prenylflavanone class. researchgate.netmedscireview.net
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Biosynthetic Pathways and Enantioselective Formation of Antiarone G
Elucidation of Precursor Metabolism in Antiaris toxicaria
The biosynthesis of the Antiarone G backbone relies on precursors from two primary metabolic pathways: the shikimate pathway and the malonate pathway. pnrjournal.com
Shikimate Pathway : This pathway provides the C6-C3 unit of the flavanone (B1672756) skeleton. It begins with intermediates from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, leading to the formation of the aromatic amino acid L-phenylalanine. mdpi.com In the general phenylpropanoid pathway, L-phenylalanine is converted into p-coumaroyl-CoA, which serves as the starter molecule for the flavonoid skeleton. mdpi.com
Malonate Pathway : This pathway supplies three molecules of malonyl-CoA, which are derived from the carboxylation of acetyl-CoA. These molecules are used for the chain extension of p-coumaroyl-CoA to build the second aromatic ring (A-ring) of the flavanone structure. mdpi.com
Isoprenoid Pathway : The characteristic prenyl group of this compound is synthesized as dimethylallyl pyrophosphate (DMAPP). In plants, DMAPP can be produced via the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (MEP) pathway. d-nb.info
While it is established that Antiaris toxicaria produces a variety of prenylated flavonoids, specific tracer studies to elucidate the precise flow of these precursors into this compound have not been detailed in the available literature. researchgate.netacs.org However, the general origin of the atoms in the flavanone core and the prenyl substituent is well understood from studies in other plant species. nih.govplos.orgnih.gov
Identification of Key Biosynthetic Enzymes and Gene Clusters
The synthesis of this compound from its primary metabolic precursors is catalyzed by a series of specific enzymes. Although the exact enzymes for this compound biosynthesis in Antiaris toxicaria have not been isolated and characterized, their identities can be predicted based on homologous pathways in other plants. mdpi.com The recent publication of a haplotype-resolved genome for Antiaris toxicaria provides a critical tool for the future identification of the specific gene clusters responsible for its synthesis. researchgate.net
The key enzyme classes involved in the formation of a prenylated flavanone like this compound are outlined in the table below.
| Enzyme Class | Abbreviation | Function in Pathway | General Precursor/Substrate | Product |
| Phenylalanine ammonia-lyase | PAL | Catalyzes the first committed step in the general phenylpropanoid pathway. mdpi.com | L-Phenylalanine | trans-Cinnamic acid |
| Cinnamic acid 4-hydroxylase | C4H | A cytochrome P450 enzyme that hydroxylates cinnamic acid. mdpi.com | trans-Cinnamic acid | p-Coumaric acid |
| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid for subsequent reactions. mdpi.com | p-Coumaric acid | p-Coumaroyl-CoA |
| Chalcone (B49325) synthase | CHS | Catalyzes the condensation of p-coumaroyl-CoA with malonyl-CoA to form the chalcone backbone. mdpi.com | p-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin chalcone |
| Chalcone isomerase | CHI | Catalyzes the stereospecific intramolecular cyclization of the chalcone into a flavanone. mdpi.com | Naringenin chalcone | (2S)-Naringenin |
| Aromatic Prenyltransferase | PT | Transfers a dimethylallyl pyrophosphate (DMAPP) group to the flavanone aromatic ring. acs.org | Flavanone scaffold, DMAPP | Prenylated flavanone (e.g., this compound) |
Mechanistic Insights into Prenylation and Flavanone Ring Formation
The formation of the flavanone ring and its subsequent prenylation are critical steps that define the structure of this compound.
Flavanone Ring Formation: The process begins with the formation of a chalcone scaffold by chalcone synthase (CHS). The open-chain chalcone is then cyclized into the three-ring flavanone structure. This reaction is catalyzed by chalcone isomerase (CHI), which facilitates an intramolecular Michael-type addition to form the heterocyclic C-ring. mdpi.com This enzymatic cyclization is stereospecific, leading to the formation of the (2S)-enantiomer of the flavanone in most plants. mdpi.com
Prenylation: Prenylation is the attachment of a five-carbon isoprenoid unit (prenyl group) to the flavonoid core. This modification significantly increases the lipophilicity of the molecule. plos.org The reaction is catalyzed by a prenyltransferase (PT), which uses dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. The enzyme activates the aromatic ring of the flavanone scaffold, enabling an electrophilic attack by the carbocation generated from DMAPP. This results in a C-prenylated or O-prenylated flavonoid. This compound is a C-prenylated flavanone. researchgate.net The position of prenylation on the aromatic ring is determined by the specific regioselectivity of the prenyltransferase enzyme involved. acs.org
Investigating Stereoselective Steps in Biogenesis
The three-dimensional structure (stereochemistry) of natural products is crucial for their biological activity. rijournals.com In the biosynthesis of this compound, the primary stereocenter is created during the formation of the flavanone C-ring.
The key stereoselective step is the cyclization of the achiral chalcone precursor into the chiral flavanone, catalyzed by chalcone isomerase (CHI). mdpi.com This enzyme ensures the formation of a specific enantiomer, typically the (2S)-flavanone. The precise control of this stereocenter is a hallmark of enzyme catalysis, ensuring that only one of the two possible mirror-image molecules is produced. unibo.it While this compound has been isolated as a (±)-racemic mixture (a mix of both enantiomers), this may suggest either a non-enzymatic cyclization step occurring in the plant or the presence of a racemase enzyme that interconverts the enantiomers. researchgate.net Further investigation into the specific enzymes from Antiaris toxicaria is required to clarify the exact stereochemical pathway of this compound's biogenesis. pageplace.de
Chemical Synthesis and Analog Design of Antiarone G
Retrosynthetic Strategies for Total Synthesis of Prenylflavanones
Retrosynthetic analysis provides a logical framework for deconstructing a complex target molecule into simpler, commercially available starting materials. For prenylflavanones like Antiarone G, the primary disconnections involve the flavanone (B1672756) core and the appended prenyl groups.
The synthesis of prenylflavanones can be approached through both convergent and divergent strategies.
Divergent Synthesis: In a divergent synthesis, a common intermediate is elaborated into a variety of target molecules. researchgate.net For this compound and its analogs, a central flavanone core could be synthesized and subsequently functionalized with different prenyl groups or other substituents. researchgate.net This approach is particularly useful for generating a library of related compounds for structure-activity relationship studies.
A common retrosynthetic disconnection for prenylflavanones breaks the heterocyclic C-ring, leading back to a prenylated chalcone (B49325) intermediate. This chalcone can be further disconnected via a Claisen-Schmidt condensation between a prenylated acetophenone (B1666503) and a substituted benzaldehyde. The prenylated acetophenone itself arises from the regioselective prenylation of a polyhydroxyacetophenone.
| Retrosynthetic Step | Key Intermediates | Synthetic Transformation (Forward Sense) |
| Flavanone Ring Opening | Prenylated Chalcone | Intramolecular Michael Addition/Cyclization |
| C-C Bond Disconnection | Prenylated Acetophenone, Benzaldehyde | Claisen-Schmidt Condensation |
| Prenyl Group Disconnection | Polyhydroxyacetophenone, Prenylating Agent | Friedel-Crafts Alkylation (Prenylation) |
The flavanone scaffold of this compound contains a stereocenter at the C2 position. The control of this stereochemistry is a critical aspect of its total synthesis. Several strategies can be employed to achieve stereocontrol:
Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources to introduce the desired stereochemistry.
Asymmetric Catalysis: The use of chiral catalysts, such as chiral phase-transfer catalysts or organocatalysts, can facilitate the enantioselective cyclization of the chalcone precursor to the flavanone. For instance, asymmetric intramolecular Michael addition of a chalcone catalyzed by a chiral amine or thiourea (B124793) derivative can provide enantiomerically enriched flavanones.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the chalcone precursor to direct the stereochemical outcome of the cyclization reaction. The auxiliary is then removed in a subsequent step.
While a specific stereocontrolled synthesis of this compound has not been detailed in the literature, methodologies developed for other flavanones provide a blueprint for how this could be achieved.
Development of Synthetic Methodologies for this compound Analogues
The development of synthetic routes to this compound analogues is crucial for exploring the chemical space around this natural product and for identifying compounds with potentially enhanced biological activities.
The regioselective introduction of substituents, particularly prenyl groups, onto the flavanone core is a key challenge in the synthesis of this compound and its analogues. The A-ring of the flavanone scaffold, being electron-rich, is susceptible to electrophilic aromatic substitution.
A facile and efficient approach for the syntheses of both C-8 and C-6 prenylated flavonoids has been developed, which features a highly regioselective prenylation of 2,4,6-trihydroxyacetophenone. nih.gov The regioselectivity of the prenylation is often influenced by the reaction conditions, including the choice of Lewis acid catalyst and solvent. For example, the use of boron trifluoride etherate (BF3·OEt2) can favor prenylation at the C-3 position of a polyhydroxyacetophenone, while other conditions might direct the substitution to the C-5 position. The regioselective cyclization of prenylated polyhydroxy chalcones is another critical step in controlling the final substitution pattern of the flavanone. nih.gov
| Reaction | Reagents and Conditions | Outcome |
| Regioselective Prenylation | 2,4,6-Trihydroxyacetophenone, Prenyl Bromide, Lewis Acid (e.g., BF3·OEt2) | Regioselective formation of C-prenylated acetophenone. |
| Regioselective Cyclization | Prenylated Polyhydroxy Chalcone, Base (e.g., NaOH) or Acid | Formation of C-6 or C-8 prenylated flavanone. |
The nature of the prenyl side chain can significantly influence the biological activity of flavanones. Synthetic strategies that allow for the introduction of diverse prenyl groups are therefore highly valuable. This can be achieved by employing a variety of prenylating agents in the Friedel-Crafts alkylation step. Besides the common prenyl (3-methyl-2-butenyl) group, other isoprenoid chains such as geranyl (3,7-dimethyl-2,6-octadienyl) and farnesyl groups can be introduced. The interaction of the prenyl side chain with carbocation intermediates during biosynthetic pathways has been a subject of study, providing insights into the diversification of these structures in nature. nih.gov
The hydroxyl groups on the flavanone scaffold of this compound offer multiple handles for chemical modification. These modifications can alter the polarity, solubility, and biological activity of the resulting analogues.
Alkylation and Acylation: The phenolic hydroxyl groups can be readily converted to ethers or esters through Williamson ether synthesis or esterification reactions, respectively. These modifications can serve as protecting groups during a multi-step synthesis or can be introduced to generate final analogues with altered properties.
Glycosylation: The attachment of sugar moieties to the hydroxyl groups can significantly impact the bioavailability and pharmacokinetic properties of the flavanone.
Oxidation and Reduction: The carbonyl group of the flavanone can be reduced to a hydroxyl group, leading to the corresponding flavan-4-ol. The heterocyclic C-ring can also be opened under certain conditions to yield the corresponding chalcone.
The chemoselective transformation of hydroxyl groups in complex molecules is a significant challenge, and various methods have been developed to achieve this with high selectivity. nih.gov
Chemoenzymatic Synthesis Approaches
The development of synthetic strategies that combine the precision of enzymatic catalysis with the versatility of chemical reactions offers a powerful approach to constructing complex natural products like this compound. Chemoenzymatic methods can overcome challenges associated with purely chemical syntheses, such as regioselectivity and stereoselectivity, while enabling the efficient production of the target molecule and its analogs. This section explores potential chemoenzymatic routes to this compound, leveraging known biocatalytic transformations of isoflavonoid (B1168493) scaffolds.
A plausible chemoenzymatic synthesis of this compound could commence from a readily available isoflavone (B191592) precursor, such as genistein (B1671435). The key transformations required to convert genistein to this compound are the regioselective installation of a prenyl group onto the A-ring and the specific hydroxylation of the B-ring at the C-3' position. Both of these modifications can be achieved using enzymatic catalysts.
The introduction of a prenyl group at either the C-6 or C-8 position of the isoflavone A-ring is a critical step. Several prenyltransferase enzymes, isolated from various microbial and plant sources, have demonstrated the ability to catalyze the transfer of a dimethylallyl pyrophosphate (DMAPP) group to flavonoid skeletons. tandfonline.commdpi.comnih.gov These enzymes often exhibit remarkable regioselectivity, which is difficult to achieve through conventional chemical methods. For instance, prenyltransferases from Streptomyces species have been shown to be effective biocatalysts for the prenylation of a diverse range of aromatic substrates, including flavonoids. nih.gov
Following the enzymatic prenylation of the A-ring, the subsequent step would involve the hydroxylation of the B-ring at the C-3' position. This transformation can be accomplished using cytochrome P450 monooxygenases (CYP450s). nih.govacs.org These enzymes are known to catalyze a wide array of oxidative reactions, including the specific hydroxylation of aromatic rings. researchgate.netsioc-journal.cnnih.gov Variants of cytochrome P450 BM3, for example, have been engineered to hydroxylate genistein at the C-3' position. nih.gov The regioselectivity of these enzymes can be tuned through protein engineering, allowing for the specific introduction of a hydroxyl group at the desired position. nih.gov
The final step in a chemoenzymatic route to this compound would likely involve a chemical deprotection or modification step, depending on the specific protecting groups used during the synthesis. This hybrid approach, combining enzymatic precision for key modifications with robust chemical reactions, represents a promising strategy for the efficient and selective synthesis of this compound and its analogs. This approach allows for the modular synthesis of various analogs by employing enzymes with different regioselectivities or by using chemically modified precursors. nih.govnsf.gov
Below are data tables summarizing the key enzymatic transformations relevant to the chemoenzymatic synthesis of this compound.
Table 1: Enzymatic Prenylation of Genistein
| Enzyme Source | Substrate | Product(s) | Regioselectivity | Reference |
| Streptomyces sp. CL190 (NphB) | Genistein | 6-Prenylgenistein, 8-Prenylgenistein | Mixture of C6 and C8 | nih.gov |
| Fusarium oxysporum | Genistein | 6-Prenylgenistein | C6 | nih.gov |
| Plant Prenyltransferases | Flavonoids | Various prenylated flavonoids | Substrate and enzyme dependent | tandfonline.comresearchgate.net |
Table 2: Enzymatic Hydroxylation of Isoflavones
| Enzyme | Substrate | Product | Regioselectivity | Reference |
| Cytochrome P450 BM3 variant M13 | Genistein | 3'-Hydroxygenistein, 8-Hydroxygenistein | Mixture of 3' and 8 | nih.gov |
| Human Cytochrome P450 1A1 | Genistein | 3'-Hydroxygenistein | 3' | acs.orgnih.gov |
| Streptomyces avermitilis CYP105D7 | Daidzein (B1669772) | 3'-Hydroxydaidzein | 3' | nih.gov |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidation of Structural Determinants for Biological Activity
The flavanone (B1672756) scaffold of Antiarone G, decorated with prenyl, hydroxyl, and methoxy (B1213986) groups, offers multiple points for structural modification. Research into this compound and related prenylated flavonoids has begun to unravel which of these features are critical for its biological function.
The presence of a prenyl (or isoprenoid) group is a defining characteristic of this compound and many other bioactive flavonoids. This lipophilic side chain is known to enhance the interaction of flavonoids with biological membranes and target proteins, often leading to increased bioactivity compared to their non-prenylated precursors. mdpi.comnih.govnih.gov The position of this group on the flavonoid core is a critical determinant of activity.
Studies on various prenylated flavonoids demonstrate that the location of the prenyl substituent significantly impacts biological outcomes. For instance, in a comparison of isoflavones, wighteone, which is prenylated at the C-6 position, showed high antibacterial activity, whereas lupiwighteone, with a prenyl group at C-8, was inactive against the same bacterial strain. mdpi.com In another example concerning flavones, a prenyl sidechain at the C-3 position was found to enhance antitumor activity. mdpi.com Prenyltransferases, the enzymes responsible for this modification, often exhibit strict specificity for both the flavonoid substrate and the position of prenylation. nih.gov
While specific studies systematically moving the prenyl group of this compound are not extensively documented, the established principles from related compounds suggest that its specific substitution pattern is likely optimized for its observed biological effects. Saturation of the double bond within the prenyl moiety would alter its planarity and flexibility, likely reducing its interaction with hydrophobic pockets in target proteins and diminishing its biological activity.
Table 1: Influence of Prenyl Group Position on the Biological Activity of Selected Flavonoids
| Compound | Flavonoid Type | Prenyl Position | Reported Biological Activity | Reference |
|---|---|---|---|---|
| Wighteone | Isoflavone (B191592) | C-6 | High antibacterial activity against L. monocytogenes | mdpi.com |
| Lupiwighteone | Isoflavone | C-8 | No inhibition of L. monocytogenes | mdpi.com |
| Artonin E | Flavone | C-3 | High cytotoxic activity against murine leukemia P388 cells (IC₅₀: 0.06 μg/mL) | mdpi.com |
This table illustrates the general principle of positional importance for the prenyl group in the broader class of flavonoids, as direct comparative studies on this compound analogues are limited.
The arrangement of hydroxyl (-OH) and methoxy (-OCH₃) groups on the flavanone skeleton is crucial for activity. frontiersin.org These groups, particularly hydroxyls, are key participants in forming hydrogen bonds with amino acid residues in the binding sites of target enzymes and receptors. frontiersin.org The bioactivity of anthraquinones, a related class of compounds, is correlated with the presence and position of hydroxyl groups on the aromatic rings. frontiersin.orgnih.gov
In this compound, the hydroxyl and methoxy groups on the A and B rings create a specific electronic and hydrogen-bonding profile. Modifying this pattern, for example, by adding or removing hydroxyl groups or by converting hydroxyls to methoxy groups (alkylation), would significantly alter its binding affinities. For cationic anthraquinone (B42736) analogs, the presence of electron-donating substituents on the aromatic ring was found to enhance anticancer activities. nih.gov Conversely, adding a hydroxyl group to the prenyl moiety of the flavonoid morusin (B207952) was found to reduce its bactericidal activity. mdpi.com Therefore, the specific hydroxylation and alkylation pattern of this compound is a finely tuned determinant of its biological function.
Flavanones, including this compound, possess a chiral center at the C-2 position of the heterocyclic C-ring. This results in the existence of two non-superimposable mirror-image forms known as enantiomers: (S)-Antiarone G and (R)-Antiarone G. It is a well-established principle in pharmacology that enantiomers of a chiral drug can have widely different biological properties, including potency, selectivity for targets, and metabolic rates. nih.gov
One enantiomer may fit perfectly into a receptor's binding site and elicit a strong therapeutic effect, while the other may be significantly less active or even inactive because its three-dimensional structure prevents it from binding effectively. nih.gov In some cases, one enantiomer may be responsible for the desired activity while the other contributes to undesirable side effects. For example, the (S)-enantiomer of the antidepressant citalopram (B1669093) is responsible for the majority of its therapeutic action and is 30-fold more potent than the (R)-enantiomer. nih.gov
Although specific studies comparing the biological activities of the individual (S) and (R) enantiomers of this compound are not widely available, the inherent chirality of its structure is a critical factor. The potency and selectivity of this compound are undoubtedly dependent on which enantiomer is present, as the spatial arrangement of the B-ring relative to the A-ring will dictate how the molecule interacts with its chiral biological targets. nih.govnih.gov
Computational Approaches in SAR Elucidation
To complement experimental studies, computational methods are increasingly used to predict and explain the structure-activity relationships of bioactive molecules. These in silico techniques provide valuable insights into how a compound like this compound interacts with biological systems at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. medcraveonline.comneovarsity.org The fundamental principle is that changes in a molecule's structure are responsible for variations in its biological effects. researchgate.net
In a QSAR study, molecular descriptors (numerical values representing physicochemical properties like lipophilicity, electronic effects, and steric shape) are calculated for a set of molecules with known activities. neovarsity.org A statistical model is then built to predict the activity of new, unsynthesized compounds. medcraveonline.com While specific QSAR models developed exclusively for this compound are not prominent in the literature, this approach is widely applied to flavonoids and other natural products. nih.govmdpi.com A QSAR model for this compound analogues could accelerate the discovery of more potent derivatives by prioritizing the synthesis of compounds predicted to have the highest activity, thereby saving significant time and resources. researchgate.net
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand, such as this compound) when bound to a specific region of a biological target, which is typically a protein or enzyme. openaccessjournals.com The primary goal is to simulate the ligand-receptor binding process and estimate the strength of the interaction, often expressed as a binding energy or docking score. openaccessjournals.comresearchgate.net Lower binding energy values typically indicate a more stable and favorable interaction.
Researchers can use molecular docking to screen large virtual libraries of compounds against a known target, identify potential new targets for an existing drug (a process called reverse screening or target fishing), and rationalize observed biological activities. mdpi.comnrfhh.com For example, docking studies on anthranoid compounds with targets like Casein Kinase II (CK II α) and Angiotensin-Converting Enzyme (ACE) have shown that glycoside derivatives achieve lower binding energies than their aglycone counterparts, suggesting stronger interactions. researchgate.netfabad.org.tr
Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of every atom in the ligand-protein complex over time, providing a more dynamic and realistic view of the binding stability and conformational changes that may occur. mdpi.comnrfhh.com For this compound, docking and MD simulations would be invaluable for identifying its precise molecular targets and understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize its binding, thus providing a rational basis for designing improved analogues. mdpi.com
Table 2: Example of Molecular Docking Results for Anthranoid Ligands with Protein Targets
| Ligand | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Glucofrangulin A | CK II α | -9.7 | Leu 45, Asn 161, Tyr 50 | fabad.org.tr |
| Glucofrangulin B | MYLK 4 | -9.8 | Val 183, Glu 181, Leu 112, Gly 114, Lys 135 | fabad.org.tr |
| Frangulin A | ACE | -9.1 | Not specified | fabad.org.tr |
This table presents data from related anthranoid compounds to illustrate the principles and outputs of molecular docking studies, which are directly applicable to investigating this compound.
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target and elicit a biological response. nih.govresearchgate.netd-nb.info These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. wjgnet.com
For a compound like this compound, where the specific molecular target may not be fully elucidated, a ligand-based pharmacophore model can be developed. This approach involves analyzing a set of structurally related and biologically active molecules to derive a common set of pharmacophoric features. nih.gov The known structures of various antiarones, such as Antiarone F, H, and I, which have been isolated alongside this compound, can serve as a basis for constructing such a model. researchgate.net
A hypothetical pharmacophore model for this compound and its analogues would likely highlight the following key features:
Hydrogen Bond Acceptors and Donors: The hydroxyl (-OH) and carbonyl (C=O) groups on the flavanone core are prime candidates for forming hydrogen bonds with receptor sites. The number and spatial arrangement of these groups are critical for activity.
Hydrophobic/Aromatic Regions: The benzopyran core and the prenyl substituent contribute to the hydrophobic character of the molecule, which can be crucial for binding to hydrophobic pockets within a target protein.
Prenyl Group: The presence and positioning of the prenyl group are often significant for the biological activity of flavonoids, potentially influencing membrane permeability and interaction with specific targets.
By generating a robust pharmacophore model, researchers can perform virtual screening of large compound libraries to identify novel molecules that match the pharmacophoric features of this compound, thus accelerating the discovery of new potential drug candidates. researchgate.net
Design Principles for Novel this compound Analogues with Optimized Biological Profiles
The insights gained from SAR and pharmacophore modeling studies lay the foundation for the rational design of novel this compound analogues with improved biological properties, such as enhanced potency, selectivity, and better pharmacokinetic profiles. The design principles would revolve around systematic modifications of the this compound scaffold.
Key Design Strategies:
Modification of the Flavanone Core: Altering the substitution pattern of hydroxyl and methoxy groups on the A and B rings of the flavanone skeleton can significantly impact activity. For instance, increasing the number of hydroxyl groups might enhance hydrogen bonding interactions, while their strategic methylation could fine-tune solubility and metabolic stability.
Variation of the Prenyl Group: The lipophilic prenyl side chain is a key structural feature. Analogues could be synthesized with variations in the length, branching, or cyclization of this group to explore its influence on target binding and cell permeability. The introduction of different lipophilic moieties could also be explored.
Scaffold Hopping: This strategy involves replacing the central flavanone scaffold with other heterocyclic systems that maintain the essential three-dimensional arrangement of the pharmacophoric features. This can lead to the discovery of novel chemical classes with potentially improved drug-like properties.
Introduction of Additional Functional Groups: The incorporation of specific functional groups, such as halogens or nitrogen-containing moieties, at various positions on the aromatic rings could introduce new interactions with the biological target, potentially leading to enhanced affinity and selectivity.
The synthesis and subsequent biological evaluation of these designed analogues are crucial for validating the design principles and refining the SAR understanding. rsc.orgnih.govnih.gov This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery.
Based on a comprehensive review of available scientific literature, there is no specific information regarding a compound identified as “this compound.” In-depth searches for its biological activity, particularly concerning its effects on Leukemia (K562), Hepatoma (SMMC-7721), and Gastric Carcinoma (SGC-7901) cell lines, or its role in the induction of programmed cell death and caspase cascade activation, did not yield any relevant research findings.
Therefore, it is not possible to provide a detailed, scientifically accurate article that adheres to the requested outline. The absence of data on "this compound" in published in vitro studies prevents the generation of content for the specified sections and subsections.
Mechanistic Investigations of Antiarone G Biological Activity in Vitro Research
Cellular and Subcellular Mechanisms of Action
Induction of Programmed Cell Death (Apoptosis and Other Pathways)
Mitochondrial Membrane Potential Dysregulation
The mitochondrial membrane potential (ΔΨm) is a critical parameter for cellular energy production through oxidative phosphorylation and is central to mitochondrial homeostasis nih.gov. A sustained disruption or depolarization of ΔΨm can deplete the cell of ATP, leading to bioenergetic stress and initiating cell death pathways nih.govyoutube.com.
While studies focusing specifically on Antiarone G are not available, research on other prenylated flavonoids demonstrates their capacity to induce apoptosis in cancer cells by affecting mitochondrial function. For instance, the prenylated flavonoid BAS-4, isolated from Brosimum acutifolium, was shown to induce apoptosis in C6 glioma cells, a process mediated by the loss of mitochondrial transmembrane potential nih.gov. Similarly, isoflavonoids have been found to trigger apoptosis through mitochondrial dysfunction, leading to the activation of the caspase-9/caspase-3 pathway nih.gov. The lipophilic nature conferred by the prenyl group is thought to facilitate the compound's interaction with cellular membranes, including the mitochondrial membrane, potentially leading to its dysregulation tandfonline.comresearchgate.net.
Table 1: Effects of Related Flavonoids on Mitochondrial Function
| Compound | Cell Line | Observed Effect on Mitochondria | Reference |
|---|---|---|---|
| BAS-4 | C6 glioma cells | Loss of mitochondrial transmembrane potential | nih.gov |
| Isoflavonoids | HL-60 leukemia cells | Mitochondrial dysfunction, activation of caspase-9/3 | nih.gov |
| Fisetin | - | Suppression of mitochondrial oxidative stress | nih.gov |
| Xanthohumol | Colorectal cancer cells | Increased cytochrome c release (indicative of mitochondrial outer membrane permeabilization) | nih.gov |
Endoplasmic Reticulum Stress Response
The endoplasmic reticulum (ER) is a key organelle for protein synthesis and folding, as well as calcium homeostasis mdpi.com. The accumulation of unfolded or misfolded proteins triggers a state known as ER stress, which activates the unfolded protein response (UPR) nih.govnih.gov. While the UPR is initially a protective mechanism, prolonged or excessive ER stress can lead to inflammation and apoptosis mdpi.comnih.gov.
Direct investigations into this compound's effect on the ER stress response have not been reported. However, studies on other isoflavones provide insight into potential mechanisms. In SH-SY5Y human neuroblastoma cells, the isoflavones genistein (B1671435) and daidzein (B1669772) were shown to protect against ER stress-mediated cell death induced by tunicamycin (B1663573) nih.gov. They achieved this by suppressing key markers of the UPR, including the expression of immunoglobulin binding protein (BiP), spliced X-box binding protein-1 (Xbp-1), and C/EBP homologous protein (CHOP) nih.gov. This suggests that compounds within this class can modulate the ER stress response, a property that could be shared by this compound. The interplay between ER stress and inflammation is well-documented, with ER stress being a feature of many chronic inflammatory diseases nih.gov.
Interactions with Intracellular Signaling Transduction Pathways
Prenylated flavonoids are known to interact with numerous intracellular signaling pathways, thereby modulating cellular functions.
Protein kinases are crucial regulators of a vast array of cellular processes. Flavonoids are well-known for their ability to modulate kinase activity. For example, the isoflavones genistein and daidzein were found to inactivate glycogen (B147801) synthase kinase 3β (GSK3β), a key kinase involved in tau hyperphosphorylation in a model of neurodegeneration nih.gov. Furthermore, the prenylated flavonoid BAS-4 was observed to disrupt the Akt signaling pathway, which is critical for cell survival and proliferation, in glioma cells nih.gov. The ability of these related compounds to interfere with key signaling kinases suggests a potential mechanism for this compound.
Transcription factors are proteins that bind to specific DNA sequences to control the rate of gene transcription. Many polyphenolic compounds, including flavonoids, can influence inflammatory processes by modulating the activity of redox-sensitive transcription factors researchgate.net. Key transcription factors such as nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3) are central players in inflammation and are known targets of isoflavonoids acs.org. By regulating these factors, prenylated flavonoids could control the expression of a multitude of genes involved in the immune response, cell survival, and proliferation.
A significant body of research has shown that isoflavonoids can interact with nuclear receptors, most notably the human estrogen receptors (hERα and hERβ) nih.govnih.gov. Due to their structural similarity to 17β-estradiol, they can act as phytoestrogens nih.gov. The addition of a prenyl group often modifies this interaction, leading to antiestrogenic activity or tissue-specific effects characteristic of selective estrogen receptor modulators (SERMs) nih.govrsc.org. This modulation of receptor-ligand interactions allows prenylated isoflavonoids to influence gene expression in a receptor-dependent manner, potentially impacting hormone-related processes nih.govrsc.org.
Antimicrobial Mechanisms of Action
The addition of a prenyl group to a flavonoid backbone generally enhances its antimicrobial properties tandfonline.comwur.nl. This is largely attributed to the increased lipophilicity of the molecule, which improves its ability to interact with and disrupt microbial cell membranes tandfonline.comresearchgate.netmdpi.com.
Extracts from Antiaris toxicaria, the source of this compound, have demonstrated antibacterial activity researchgate.netnih.gov. The antimicrobial action of prenylated flavonoids is believed to be multifaceted. Cytoplasmic membrane disruption is considered a dominant mechanism of action for these compounds against bacteria mdpi.com. Their hydrophobic nature facilitates a high affinity for the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death wur.nlmdpi.commdpi.com.
Studies on sophoraflavanone B, a prenylated flavanone (B1672756) structurally related to this compound, suggest a mechanism involving direct interaction with peptidoglycan in the bacterial cell wall, leading to morphological changes and cell damage mdpi.com. Furthermore, some prenylated isoflavonoids have been shown to inhibit bacterial efflux pumps, which are proteins that expel antibiotics from the cell and contribute to multidrug resistance. By inhibiting these pumps, such as the NorA efflux pump in Staphylococcus aureus, these compounds can restore the efficacy of conventional antibiotics nih.gov.
The specific structural features of prenylated flavonoids, including the number and position of hydroxyl and prenyl groups, play a crucial role in determining their antimicrobial potency and spectrum of activity mdpi.comnih.gov.
Table 2: Postulated Antimicrobial Mechanisms of Prenylated Flavonoids
| Mechanism | Description | Reference |
|---|---|---|
| Membrane Disruption | Increased lipophilicity allows compounds to integrate into and disrupt the bacterial cytoplasmic membrane, causing leakage of cellular contents. | wur.nlmdpi.commdpi.com |
| Cell Wall Interaction | Direct binding to peptidoglycan components of the bacterial cell wall, compromising its structural integrity. | mdpi.com |
| Efflux Pump Inhibition | Blocks the function of bacterial efflux pumps, preventing the expulsion of antimicrobial agents and overcoming resistance. | nih.gov |
| Enzyme Inhibition | Hydroxyl groups on the flavonoid structure may have a high affinity for and inhibit essential bacterial enzymes. | mdpi.com |
Activity against Staphylococcus aureus (including MRSA)
This compound has demonstrated notable antibacterial activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), a significant cause of antibiotic-resistant infections. Studies have determined the Minimum Inhibitory Concentrations (MICs) of this compound against various clinical isolates of MRSA. The MIC values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, for this compound have been reported to be in the range of 0.5 to 8 µg/ml against different MRSA strains. nih.gov Another study reported complete growth inhibition of 21 MRSA strains at concentrations of 3.13-6.25 μg/mL. wikipedia.org
Furthermore, research has highlighted the synergistic potential of this compound with conventional antibiotics. When combined with ampicillin (B1664943) or oxacillin, this compound exhibits a synergistic effect, significantly reducing the concentrations of these antibiotics required to inhibit MRSA growth. nih.gov This synergistic relationship is also observed with other antibiotics like vancomycin, minocycline, and rifampicin, suggesting that this compound may enhance the efficacy of existing anti-MRSA therapies. wikipedia.org
| Bacterial Strain | Reported MIC Range (µg/mL) |
|---|---|
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.5 - 8 |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 3.13 - 6.25 |
Bacterial Cell Wall and Membrane Integrity Disruption
A key mechanism underlying the antibacterial activity of this compound against S. aureus is the disruption of the bacterial cell wall and membrane integrity. nih.gov In vitro studies have shown that this compound can target the bacterial membrane, leading to a loss of its structural and functional integrity. nih.gov This disruption is a critical event that can lead to bacterial cell death.
The effect of this compound on the bacterial membrane has been investigated using various techniques. For instance, fluorescent probes are employed to assess changes in membrane potential and permeability. A decrease in membrane fluidity has been observed in the presence of this compound, indicating an alteration in the physical properties of the bacterial membrane. researchgate.net This alteration can impair the function of membrane-bound proteins and disrupt essential cellular processes. The use of fluorescent probes such as DiSC3(5) for membrane potential and propidium (B1200493) iodide for membrane integrity has been instrumental in demonstrating these effects. nih.gov
Inhibition of Bacterial Nucleic Acid and Protein Synthesis
While the primary mechanism of this compound's antibacterial action appears to be membrane disruption, investigations into its effects on other essential cellular processes, such as nucleic acid and protein synthesis, are ongoing. Some studies on compounds with similar structures suggest that they may interfere with these vital functions. For example, global proteomic analysis of S. aureus treated with the antibacterial agent entrectinib, which also targets the bacterial cell membrane, revealed significant changes in the expression levels of proteins related to the ribosomal structure. frontiersin.org This suggests a possible secondary effect on protein biosynthesis. frontiersin.org However, direct quantitative evidence detailing the inhibitory effects of this compound on bacterial nucleic acid and protein synthesis is currently limited. Further research is needed to elucidate the specific interactions, if any, between this compound and the cellular machinery responsible for DNA, RNA, and protein synthesis in S. aureus.
Biofilm Formation Inhibition
Bacterial biofilms, structured communities of bacteria encased in a self-produced matrix, pose a significant challenge in the treatment of chronic infections due to their increased resistance to antibiotics. This compound has been shown to effectively prevent the synthesis of biofilms by Staphylococcus aureus. nih.gov
The inhibition of biofilm formation is a crucial aspect of this compound's antibacterial activity, as it can prevent the establishment of persistent infections. The crystal violet assay is a common in vitro method used to quantify biofilm formation. This assay measures the total biofilm biomass, and studies utilizing this method can provide quantitative data on the percentage of biofilm inhibition at different concentrations of the test compound. While it is established that this compound inhibits biofilm synthesis, specific quantitative data from such assays detailing the dose-dependent inhibition of S. aureus biofilm formation would further strengthen the understanding of its anti-biofilm potential.
Investigation of Other Potentially Relevant In Vitro Pharmacological Activities
Beyond its antibacterial properties, this compound has been investigated for other pharmacological activities in vitro, notably its anti-inflammatory effects. Research has demonstrated that this compound can significantly inhibit the production of pro-inflammatory mediators in mouse macrophage cells stimulated with lipopolysaccharide. nih.gov
Specifically, this compound has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory response. nih.gov This leads to a reduction in the production of nitric oxide and prostaglandin (B15479496) E2. nih.govnih.gov Furthermore, this compound has been found to decrease the secretion of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov These findings suggest that this compound possesses potent anti-inflammatory properties, which could be beneficial in conditions characterized by excessive inflammation. The anti-inflammatory effects of this compound are attributed to its ability to interfere with key signaling pathways, including the PI3K/Akt, JAK/STAT, and Nrf2/HO-1 pathways. nih.gov
Advanced Analytical Methods for Antiarone G Research
Quantitative and Qualitative Detection in Biological and Plant Matrices
Analyzing Antiarone G in biological matrices such as plasma, urine, and tissue, or in complex plant extracts, presents significant challenges due to the presence of numerous interfering endogenous substances. orientjchem.orgresearchgate.net Effective analytical methods must, therefore, not only detect and quantify the target analyte at potentially very low concentrations but also differentiate it from the complex background matrix. researchgate.net The development of such methods often involves a combination of efficient sample preparation techniques, high-resolution separation, and sensitive detection systems. orientjchem.org The choice of method depends on the specific research question, the nature of the matrix, and the required level of sensitivity and specificity.
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are the cornerstone of modern bioanalysis. nih.govchromatographytoday.com These approaches leverage the strengths of both techniques to achieve high levels of performance. iosrjournals.org
Hyphenated Chromatographic Techniques
Hyphenated chromatography combines the powerful separation capabilities of chromatography with the specific identification and quantification abilities of spectroscopic detectors. chromatographytoday.comajpaonline.com This online coupling allows for the components of a complex mixture to be separated and then immediately analyzed, providing comprehensive qualitative and quantitative information. researchgate.net For this compound analysis, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) are particularly valuable. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a dominant and powerful tool in bioanalytical chemistry for quantifying drugs and their metabolites in biological fluids. nih.govemerypharma.com This technique combines the physical separation capabilities of liquid chromatography with the highly sensitive and specific mass analysis capabilities of mass spectrometry. emerypharma.comrsc.org
In a typical LC-MS/MS workflow, the sample is first injected into an HPLC or UHPLC system, where this compound is separated from other components in the matrix based on its physicochemical properties. emerypharma.com The separated analyte then enters the mass spectrometer's ion source, where it is ionized, commonly using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). agnopharma.com A triple quadrupole mass spectrometer is often used for quantitative work. agnopharma.com The first quadrupole (Q1) selects the precursor ion of this compound based on its mass-to-charge ratio (m/z). This ion is then fragmented in the collision cell (Q2), and the resulting product ions are analyzed by the third quadrupole (Q3). agnopharma.com This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, minimizing matrix interference and allowing for detection at nano- to picogram-per-milliliter levels. agnopharma.comnih.gov
Table 1: Comparison of Ionization Techniques in LC-MS
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization occurs by applying a high voltage to a liquid to create an aerosol, leading to the formation of gas-phase ions from the analyte in solution. agnopharma.com | The LC eluent is sprayed through a heated vaporizer, and a corona discharge ionizes the resulting gas-phase solvent molecules, which then transfer charge to the analyte. agnopharma.com |
| Applicability | Ideal for thermally labile, polar, and high-molecular-weight compounds. agnopharma.com | Suitable for less polar, more volatile, and thermally stable analytes. agnopharma.com |
| Susceptibility to Matrix Effects | More prone to ion suppression or enhancement caused by competition between ions. agnopharma.com | Generally less affected by ion suppression, allowing for the use of higher buffer concentrations. agnopharma.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a foundational hyphenated technique used for the analysis of volatile and semi-volatile compounds. thermofisher.com It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify components within a complex mixture. ajpaonline.comscioninstruments.com For a compound like this compound, which may not be inherently volatile, a chemical derivatization step is often required to increase its volatility and thermal stability, making it suitable for GC analysis. emerypharma.com
The process begins with the injection of the sample into the GC, where it is vaporized. thermofisher.com An inert carrier gas transports the vaporized compounds through a capillary column, where separation occurs based on the compounds' boiling points and interactions with the stationary phase. scioninstruments.com As each separated component elutes from the column, it enters the mass spectrometer. youtube.com Inside the MS, molecules are typically ionized by Electron Ionization (EI), which bombards them with high-energy electrons, causing fragmentation. scioninstruments.com The resulting fragmentation pattern is a unique "fingerprint" that can be used for structural elucidation and identification by comparing it to spectral libraries. emerypharma.com The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio, providing both qualitative and quantitative data. youtube.comargus-analysen.de
Table 2: Key Parameters in GC-MS Analysis
| Parameter | Description | Relevance to this compound Analysis |
| Column Type | The stationary phase within the column determines the separation mechanism. Common phases are non-polar (e.g., DB-5MS) or polar. chromatographyonline.com | The choice of column will depend on the polarity of the derivatized this compound. |
| Injector Temperature | Must be high enough to ensure complete and rapid vaporization of the sample without causing thermal degradation. emerypharma.com | Requires careful optimization to ensure the derivatized analyte is stable at the chosen temperature. |
| Ionization Energy | In Electron Ionization (EI), typically set at 70 eV to produce reproducible fragmentation patterns for library matching. nih.gov | Standard energy allows for consistent fragmentation of derivatized this compound for identification. |
| Mass Analyzer | Quadrupole analyzers are common for routine quantitative and qualitative analysis. thermofisher.com | Provides robust and reliable mass filtering for detecting this compound fragments. |
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov It is considered a hybrid of gas and liquid chromatography, combining the low viscosity and high diffusivity of a gas with the solvating power of a liquid. nih.govamericanpharmaceuticalreview.com When coupled with mass spectrometry (SFC-MS), it becomes a powerful tool for the analysis and purification of a wide range of compounds, including chiral molecules. researchgate.netnih.gov
The low viscosity of the supercritical CO2 mobile phase allows for faster separations and higher efficiencies compared to HPLC. nih.govnih.gov Organic modifiers, such as methanol (B129727), are often added to the CO2 to increase the mobile phase's polarity, enabling the analysis of more polar compounds. researchgate.net Integrating SFC with a mass spectrometer is relatively straightforward because the CO2 is highly volatile and easily removed before the analyte enters the ion source. americanpharmaceuticalreview.com This combination is advantageous for high-throughput screening in drug discovery and for analyzing compounds that are not easily handled by LC or GC. researchgate.netnih.gov SFC-MS is particularly effective for chiral separations, often providing faster and more efficient resolution of enantiomers than HPLC. americanpharmaceuticalreview.comnih.gov
High-Resolution Separation Methods (e.g., UHPLC)
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography. It utilizes columns packed with smaller particles (typically sub-2 µm), which necessitates the use of instrumentation capable of operating at much higher pressures than conventional HPLC systems. The primary advantage of UHPLC is a substantial increase in resolution, speed, and sensitivity. nih.gov
For the analysis of this compound in complex matrices, coupling UHPLC with mass spectrometry (UHPLC-MS) offers significant benefits. The enhanced chromatographic resolution leads to better separation of the analyte from matrix interferences, which can reduce ion suppression and improve the accuracy of quantification. nih.gov Furthermore, the narrower peaks produced by UHPLC result in a higher signal-to-noise ratio, thereby increasing sensitivity. The faster analysis times—often reducing run times from several minutes to under a minute—dramatically increase sample throughput, a critical factor in large-scale pharmacokinetic or metabolomic studies.
Spectroscopic Quantification Techniques
While chromatography-mass spectrometry methods are dominant, direct spectroscopic techniques can also be employed for quantification, particularly for bulk materials or simpler formulations. These methods are often valued for their simplicity, speed, and adherence to green analytical chemistry principles by minimizing solvent use. nih.gov
Fourier Transform Infrared (FTIR) spectroscopy, for example, has evolved from a primarily qualitative tool for identifying functional groups to a reliable quantitative technique. nih.gov For quantification, a specific absorption band unique to this compound is selected, where interference from other components is minimal. The intensity of the absorbance at this wavenumber is proportional to the concentration of the compound. By creating a calibration curve from standards of known concentrations, the amount of this compound in a sample can be determined. nih.gov This approach can be applied to the analysis of raw materials and pharmaceutical dosage forms. nih.gov
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for the purity assessment and quantitative analysis of natural products, including this compound. Unlike chromatographic techniques that rely on reference standards for each analyte, qNMR allows for direct measurement of a compound's concentration without the need for an identical standard. resolvemass.canih.gov The principle of qNMR is based on the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal. resolvemass.ca
This technique offers high precision and accuracy, with traceability to the International System of Units (SI) through certified reference materials. resolvemass.ca For the analysis of this compound, a specific, well-resolved proton (¹H) signal in its NMR spectrum would be selected for integration. This integral is then compared against the integral of a known amount of an internal standard.
Key parameters that must be optimized to ensure accurate and precise quantitative results include the relaxation delay (D1), transmitter frequency offset, and the power level for any presaturation used. nih.gov Proper shimming of the sample is also crucial to obtain symmetrical peak shapes for accurate integration. ox.ac.uk The purity of this compound can be calculated using the following equation, which relates the integrated areas, number of nuclei, molecular weights, and masses of the analyte and the internal standard. ox.ac.uk
Purity (%) = (Ix / Ical) * (Ncal / Nx) * (Mx / Mcal) * (mcal / mx) * Pcal
| Parameter | Description |
| Ix | Integrated area of the signal for the analyte (this compound) |
| Ical | Integrated area of the signal for the calibration standard |
| Nx | Number of nuclei for the analyte signal |
| Ncal | Number of nuclei for the calibration standard signal |
| Mx | Molecular mass of the analyte |
| Mcal | Molecular mass of the calibration standard |
| mx | Mass of the analyte |
| mcal | Mass of the calibration standard |
| Pcal | Purity of the calibration standard |
The versatility of qNMR extends to various nuclei, including ¹H, ¹³C, ¹⁹F, and ³¹P, offering flexibility in experimental design depending on the structural features of this compound and the desired analytical sensitivity. intertek.com
Advanced UV-Vis Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely utilized technique for the quantitative analysis of compounds that possess chromophores, which absorb light in the UV-Vis region of the electromagnetic spectrum. For this compound, its specific molecular structure will dictate its absorbance characteristics, providing a basis for quantification. mu-varna.bg Advanced double-beam UV-Vis spectrophotometers enhance the precision and stability of measurements by simultaneously measuring the sample and a reference, which helps to reduce errors from instrumental drift.
The concentration of this compound in a solution can be determined by measuring its absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert Law. This law establishes a linear relationship between absorbance, concentration, and the path length of the light through the sample.
To ensure the accuracy of UV-Vis spectrophotometric analysis, proper calibration of the instrument is essential. avantorsciences.com This involves using standard reference materials to verify absorbance accuracy, wavelength accuracy, stray light levels, and resolution. avantorsciences.com
| Parameter | Importance in UV-Vis Analysis of this compound |
| Wavelength Accuracy | Ensures that the measurement is taken at the true λmax of this compound for maximum sensitivity. |
| Absorbance Accuracy | Guarantees that the measured absorbance value is correct, leading to accurate concentration determination. |
| Stray Light | Minimizing stray light is critical for maintaining the linearity of the Beer-Lambert Law, especially at high concentrations. |
| Resolution | Adequate resolution is necessary to distinguish the absorbance peak of this compound from other components in a mixture. |
The choice of solvent is also a critical factor, as it must be transparent in the wavelength range of interest and should not interact with the this compound molecule in a way that alters its absorbance spectrum. avantorsciences.com
Sample Preparation and Matrix Effects Considerations
The accuracy and reliability of any analytical method for this compound are heavily dependent on the sample preparation process. uni-due.de When this compound is to be analyzed from a complex matrix, such as a plant extract or a biological fluid, significant challenges arise due to the presence of other interfering compounds. These co-eluting endogenous components can cause "matrix effects," leading to either suppression or enhancement of the analytical signal, which can compromise the accuracy of quantification. chromatographytoday.comnih.govchromatographyonline.com
Effective sample preparation aims to isolate this compound from these interfering substances, thereby reducing matrix effects. chromatographytoday.com Common strategies include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and other cleanup techniques tailored to the physicochemical properties of this compound and the nature of the sample matrix. chromatographytoday.comnih.gov The choice of sample preparation technique must be carefully optimized to ensure consistent and high recovery of the analyte while minimizing the co-extraction of matrix components. chromatographytoday.com
Evaluating the extent of matrix effects is a crucial part of method development. This is often done by comparing the response of the analyte in a pure solvent to its response in an extract of a blank matrix that has been spiked with the analyte post-extraction. chromatographytoday.com The use of stable isotopically labeled internal standards is a highly effective strategy to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte. chromatographyonline.com
Derivatization Strategies for Enhanced Detection
For compounds that exhibit poor detection characteristics, such as low volatility for gas chromatography (GC) or weak chromophores for UV-Vis and fluorescence detection, chemical derivatization can be employed. nih.govresearchgate.netresearchgate.net Derivatization involves chemically modifying the analyte to produce a derivative with improved analytical properties. researchgate.net
In the context of this compound, if it possesses suitable functional groups (e.g., hydroxyl, carboxyl, carbonyl), these can be targeted for derivatization. For instance, if this compound contains a carbonyl group, it could be reacted with a Girard's reagent to form a hydrazone. nih.govnih.gov This not only enhances ionization efficiency for mass spectrometry but can also be used as a strategy for selective enrichment of carbonyl-containing compounds from a complex mixture. nih.gov
The primary goals of derivatization in the analysis of this compound would be to:
Increase Detector Response: By introducing a moiety that is more readily detected (e.g., a fluorophore for fluorescence detection or a readily ionizable group for mass spectrometry). mdpi.com
Improve Chromatographic Behavior: By increasing volatility for GC analysis or altering polarity for better separation in liquid chromatography (LC). researchgate.net
Enhance Extraction Efficiency: By modifying the chemical properties of the analyte to improve its partitioning into an extraction solvent. mdpi.com
| Derivatization Approach | Target Functional Group on this compound | Potential Benefit |
| Silylation | Hydroxyl (-OH), Carboxyl (-COOH) | Increased volatility for GC analysis. |
| Acylation | Hydroxyl (-OH), Amine (-NH2) | Improved chromatographic peak shape and thermal stability. |
| Esterification | Carboxyl (-COOH) | Increased volatility and improved GC separation. |
| Girard's Reagent | Carbonyl (C=O) | Enhanced ionization for mass spectrometry and potential for selective enrichment. nih.gov |
Automated Sample Processing Techniques
To meet the demands of high-throughput analysis, automated sample processing techniques are increasingly being implemented. uni-due.denih.gov Automation offers several advantages over manual sample preparation, including increased throughput, improved reproducibility, and reduced risk of human error. nih.govbiotage.combioanalysis-zone.com
For the analysis of this compound, an automated workflow could integrate several steps, such as liquid handling for extraction and derivatization, evaporation, and reconstitution. nih.gov Robotic liquid handling systems can perform precise and repeatable pipetting, mixing, and transfer operations, ensuring consistency across a large number of samples. nih.govbioanalysis-zone.com
Automated systems can be configured to perform various sample preparation techniques, including:
Automated Solid-Phase Extraction (SPE): This allows for high-throughput cleanup and concentration of this compound from complex matrices.
Automated Liquid-Liquid Extraction (LLE): Systems are available to automate the partitioning of this compound between two immiscible liquid phases.
Automated Derivatization: Reagents can be automatically added to samples, followed by controlled incubation to ensure complete reaction. uni-due.de
The integration of automated sample preparation with analytical instruments like LC-MS or GC-MS creates a seamless workflow from raw sample to final result, significantly boosting laboratory efficiency. nih.gov
Method Validation and Quality Control in Natural Product Analysis
Ensuring the reliability and consistency of analytical data for natural products like this compound requires rigorous method validation. nih.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. This is a critical component of quality control in the analysis of herbal medicines and other natural products. frontiersin.orgresearchgate.net
A comprehensive method validation for the analysis of this compound would typically involve the evaluation of the following parameters, as guided by regulatory bodies:
| Validation Parameter | Description and Purpose |
| Specificity/Selectivity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. |
Quality control (QC) samples are routinely analyzed alongside unknown samples to monitor the performance of the analytical method over time. researchgate.net For natural products, where the chemical composition can be complex and variable, fingerprint analysis using techniques like HPTLC or HPLC, combined with chemometric analysis, can be a valuable tool for quality assessment. frontiersin.org Furthermore, the use of DNA-based methods can aid in the authentication of the botanical source material, ensuring the quality and consistency of the starting material for this compound extraction. nih.gov
Future Perspectives and Emerging Research Avenues for Antiarone G
Integrated Omics Approaches (e.g., Metabolomics, Proteomics) to Elucidate Mechanisms
To unravel the biological impact of Antiarone G, integrated "omics" technologies will be indispensable. These approaches provide a holistic view of the molecular changes within a biological system upon exposure to the compound.
Metabolomics would be employed to analyze the global metabolic profile of cells or organisms treated with this compound. This could reveal alterations in key metabolic pathways, providing clues about its mechanism of action. For instance, a significant change in the Krebs cycle intermediates could suggest an effect on cellular respiration.
Proteomics , the large-scale study of proteins, would complement metabolomic data by identifying changes in protein expression levels and post-translational modifications. This could pinpoint specific protein targets of this compound and shed light on the cellular signaling pathways it modulates. frontiersin.orgnih.gov
An integrated analysis of metabolomic and proteomic data can offer a more complete picture of this compound's biological effects, potentially uncovering novel mechanisms of action that would be missed by studying a single molecular class alone. nih.govmdpi.com The combination of these high-throughput techniques can generate a comprehensive dataset to build robust hypotheses about the compound's function. nih.govnih.gov
Table 1: Potential Integrated Omics Strategies for this compound Research
| Omics Technique | Research Question | Potential Insights |
| Metabolomics | How does this compound alter cellular metabolism? | Identification of perturbed metabolic pathways, potential biomarkers of activity. |
| Proteomics | What are the protein targets of this compound? | Elucidation of signaling cascades and cellular processes affected by the compound. |
| Transcriptomics | How does this compound affect gene expression? | Understanding the genetic and regulatory networks influenced by this compound. |
| Integrative Analysis | What is the overall mechanism of action of this compound? | A systems-level understanding of the compound's biological impact. mdpi.com |
Advanced Delivery Systems for In Vitro Studies (e.g., Nanoparticles, Liposomes)
The efficacy of a compound in in vitro studies can be significantly influenced by its solubility, stability, and cellular uptake. Advanced delivery systems can overcome limitations associated with novel compounds like this compound.
Nanoparticles can be engineered to encapsulate this compound, potentially enhancing its solubility and protecting it from degradation. The surface of these nanoparticles can also be modified to target specific cell types, thereby increasing the compound's specificity and reducing off-target effects.
Liposomes , which are spherical vesicles composed of a lipid bilayer, offer another versatile platform for delivering this compound. mdpi.comresearchgate.net They are biocompatible and can encapsulate both hydrophilic and hydrophobic compounds. youtube.com The formulation of this compound within liposomes could improve its cellular penetration and allow for controlled release over time. nih.gov
The use of such delivery systems in early-stage in vitro research can provide a more accurate assessment of this compound's biological activity and therapeutic potential. researchgate.net
Table 2: Comparison of Advanced Delivery Systems for this compound
| Delivery System | Key Advantages for In Vitro Studies | Potential Challenges |
| Nanoparticles | Improved solubility, targeted delivery, protection from degradation. | Potential for cytotoxicity depending on the nanoparticle material. |
| Liposomes | Biocompatible, can carry a wide range of compounds, controlled release. mdpi.com | Stability issues, potential for leakage of the encapsulated compound. |
Collaborative Research Initiatives and Data Sharing Platforms
Given that this compound appears to be a novel compound, its development would be significantly accelerated through collaborative efforts. Open science and data sharing are becoming increasingly critical for advancing scientific knowledge, especially in the early stages of drug discovery and development. nih.govnih.gov
Establishing collaborative research initiatives would bring together experts from various disciplines, such as synthetic chemistry, pharmacology, and computational biology. This interdisciplinary approach would foster innovation and a more comprehensive evaluation of this compound.
The creation of a centralized data sharing platform would be crucial. wellcomeopenresearch.org This platform would allow researchers to deposit and access data from various experiments, including synthesis protocols, analytical data, and biological screening results. Such a repository would prevent duplication of effort and facilitate the rapid dissemination of new findings. accesstomedicinefoundation.orgintarch.ac.uk
Potential as a Scaffold for Novel Therapeutic Agents
The chemical structure of this compound, once fully characterized, could serve as a "scaffold" for the development of a new class of therapeutic agents. A chemical scaffold is the core structure of a molecule that can be systematically modified to create a library of related compounds with diverse biological activities. researchgate.net
By making targeted chemical modifications to the this compound scaffold, medicinal chemists could optimize its properties, such as potency, selectivity, and pharmacokinetic profile. This process, known as structure-activity relationship (SAR) studies, is a cornerstone of modern drug discovery. nih.govresearchgate.net
The exploration of this compound as a scaffold could lead to the discovery of new drug candidates for a variety of diseases. The novelty of the scaffold might offer advantages over existing drug classes, potentially overcoming issues like drug resistance.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Antiarone G and ensuring structural fidelity?
- Methodology:
-
Biomimetic synthesis is a key approach, leveraging natural biosynthetic pathways. For example, the synthesis of structurally related compounds (e.g., Antiarone K) involves regioselective cyclization and functional group protection .
-
Validation: Use ¹H NMR, ¹³C NMR, and HRMS to confirm structural fidelity. For Antiarone K, characteristic peaks include δ 11.90 (s, 2H, phenolic -OH) and δ 3.77 (s, 6H, methoxy groups) in ¹H NMR, with HRMS confirming molecular mass (e.g., [M+H]+ at 673.3152) .
-
Key Step: Protect reactive hydroxyl groups during synthesis to avoid side reactions.
- Data Table: Key NMR Signals for Antiarone K (Reference Compound)
| Proton/Carbon Type | Chemical Shift (δ) | Multiplicity | Assignment |
|---|---|---|---|
| Phenolic -OH | 11.90 | Singlet | 2H |
| Methoxy groups | 3.77 | Singlet | 6H |
| Aromatic protons | 6.76–6.82 | Doublet | 2H |
Q. How can researchers conduct a comprehensive literature review on this compound using academic databases?
- Methodology:
- Use Google Scholar with advanced operators:
"this compound" AND (synthesis OR bioactivity)to filter results. Track citations via the "Cited by" feature to identify seminal studies . - Prioritize peer-reviewed journals in phytochemistry (e.g., Phytochemistry, Journal of Natural Products) and cross-reference with Scifinder or Web of Science for coverage gaps .
- Exclude non-academic sources (e.g., commercial databases like ) to ensure reliability .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology:
- Multidimensional NMR (COSY, HSQC, HMBC) resolves complex coupling patterns and assigns quaternary carbons. For example, HMBC correlations in Antiarone K link methoxy groups (δ 3.77) to aromatic carbons (δ 157.14) .
- HRMS-ESI validates molecular formula (e.g., C43H44O7 for Antiarone K) with <2 ppm mass error .
- IR Spectroscopy identifies functional groups (e.g., hydroxyl stretches at 3200–3600 cm⁻¹).
Advanced Research Questions
Q. How should researchers design experiments to investigate the bioactivity of this compound while ensuring reproducibility?
- Methodology:
- Dose-Response Studies: Use standardized cell lines (e.g., HepG2 for cytotoxicity) with triplicate technical replicates to minimize variability. Report IC50 values with 95% confidence intervals .
- Positive/Negative Controls: Include reference compounds (e.g., doxorubicin for cytotoxicity assays) and solvent-only controls.
- Data Transparency: Publish raw data (e.g., absorbance values) and statistical methods (e.g., ANOVA with Tukey post-hoc tests) in supplementary materials .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo data for this compound?
- Methodology:
- Pharmacokinetic Profiling: Assess bioavailability and metabolism using LC-MS/MS to determine if discrepancies arise from poor absorption or rapid clearance .
- Mechanistic Follow-Up: Use gene knockout models (e.g., CRISPR/Cas9) to validate target engagement in vivo. For example, if in vitro data suggests NF-κB inhibition, measure downstream cytokines (e.g., TNF-α) in animal serum .
- Meta-Analysis: Compare results across studies using tools like PRISMA guidelines , highlighting variables (e.g., solvent used, animal strain) that may explain contradictions .
Q. What frameworks assist in formulating hypothesis-driven research questions about this compound's mechanisms?
- Methodology:
- PICO Framework: Define Population (e.g., cancer cell lines), Intervention (this compound dosage), Comparison (positive/negative controls), and Outcome (e.g., apoptosis rate) .
- FINER Criteria: Ensure questions are Feasible (e.g., lab resources exist), Interesting (novel mechanism), Novel (unexplored in literature), Ethical (no animal welfare violations), and Relevant (therapeutic potential) .
- Contradiction Analysis: Apply dialectical frameworks to prioritize conflicting data (e.g., in vitro efficacy vs. in vivo toxicity) as the "principal contradiction" driving further investigation .
Data Presentation and Ethical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
